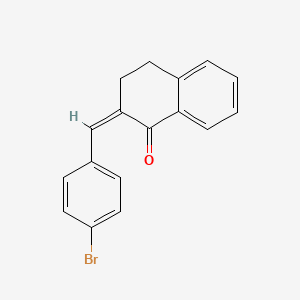

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRVIWQRUAVGJE-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3,4-dihydronaphthalen-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the benzylidene group significantly modulate the compound’s properties. A comparative analysis is provided below:

Key Observations:

- Electronic Effects : Bromine (4-Br) is electron-withdrawing, reducing electron density at the α,β-unsaturated ketone system compared to electron-donating groups like methoxy (4-OCH₃) . This may lower reactivity in nucleophilic additions.

- Steric Effects : The bulky bromine atom in the Z-isomer likely causes torsional strain, reducing planarity and altering π-π stacking in crystals compared to E-isomers .

- Isomerism: E-isomers dominate reported structures due to thermodynamic stability during synthesis.

Spectral and Crystallographic Data

- NMR : Aromatic protons in 4-bromo derivatives are deshielded due to the electron-withdrawing Br, appearing downfield (~δ 7.5–8.5 ppm) compared to methoxy-substituted analogs (~δ 6.8–7.2 ppm) .

- X-ray Crystallography: E-isomers exhibit near-planar geometries (dihedral angles < 10° between naphthalenone and benzylidene planes), while Z-isomers (if formed) would display larger angles .

Biological Activity

(Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, a Schiff base derivative, has garnered attention in recent years for its potential biological activities. Schiff bases are known for their versatile applications in medicinal chemistry, particularly due to their ability to form metal complexes and exhibit various pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-bromobenzaldehyde and 3,4-dihydronaphthalen-1-one. Various methods have been reported for this reaction, including:

- Conventional Heating : Refluxing the reactants in ethanol with a catalyst such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH) has been commonly employed.

- Microwave-Assisted Synthesis : This method has shown to reduce reaction times significantly while maintaining high yields.

Antimicrobial Activity

Research indicates that Schiff bases and their metal complexes often exhibit notable antimicrobial properties. The compound this compound has been tested against various bacterial strains, showing promising results:

These results suggest that the compound possesses significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated its effectiveness against various cancer cell lines:

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Structure-Activity Relationship

The biological activity of Schiff bases like this compound can be influenced by structural modifications. The presence of the bromine atom is believed to enhance lipophilicity and improve interaction with biological targets. Comparative studies with other derivatives indicate that variations in substituents can significantly affect both antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study conducted on various Schiff bases revealed that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups.

- Anticancer Mechanisms : Research on similar dihydronaphthalenone derivatives demonstrated that they could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dihydronaphthalen-1(2H)-one and 4-bromobenzaldehyde under acidic conditions. Key steps include:

- Base-catalyzed aldol condensation followed by acid-catalyzed dehydration to form the α,β-unsaturated ketone .

- Reaction conditions (e.g., ethanol/HCl or PEG-400 with sulfamic acid) influence yield and purity .

- Critical Note : The (Z)-isomer may require stereoselective control via reaction kinetics or crystallization, as most literature reports (E)-isomers by default .

Q. Which spectroscopic methods are essential for characterizing this compound?

- NMR : H and C NMR confirm the benzylidene proton (δ ~7.5–8.5 ppm) and ketone carbonyl (δ ~200 ppm) .

- X-ray crystallography : Resolves stereochemistry and molecular conformation (e.g., (Z)-configuration vs. (E)) .

- IR and Mass Spectrometry : Validate carbonyl stretches (~1680 cm) and molecular ion peaks (M ~377 m/z for CHBrO) .

Q. How is the purity of the compound assessed post-synthesis?

- HPLC/GC-MS : Quantifies impurities, especially unreacted aldehydes or ketones .

- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for analogous derivatives) .

Advanced Research Questions

Q. How can researchers ensure the (Z)-stereochemistry of the benzylidene group during synthesis?

- Stereoselective Synthesis : Use bulky bases (e.g., LDA) to favor kinetic (Z)-isomer formation via steric hindrance .

- Structural Confirmation :

- X-ray Diffraction : Directly assigns configuration, as in (Z)-hydrazone derivatives .

- NOESY NMR : Detects spatial proximity between benzylidene protons and tetralone hydrogens .

Q. What computational strategies predict the compound’s reactivity and biological activity?

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screens against targets like cyclooxygenase-2 (COX-2) or NF-κB to hypothesize anti-inflammatory mechanisms .

- MD Simulations : Assess binding stability in protein-ligand complexes over nanosecond timescales .

Q. How to design experiments to resolve contradictions in reported biological activities?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Br → Cl, F) and compare bioactivity trends .

- Assay Standardization : Control variables like cell line selection (e.g., RAW 264.7 macrophages for anti-inflammatory testing) and solvent effects (DMSO concentration) .

- Meta-Analysis : Cross-reference datasets from analogous compounds (e.g., trifluoromethyl or methoxy derivatives) to identify outlier results .

Methodological Challenges and Solutions

Q. How to address low yields in Claisen-Schmidt condensation?

- Catalyst Optimization : Replace traditional acids with PEG-400/sulfamic acid for greener, higher-yield protocols .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving efficiency .

Q. What strategies validate the compound’s stability under experimental conditions?

- Accelerated Degradation Studies : Expose to UV light, heat (40–60°C), or varying pH to identify decomposition pathways .

- LC-MS Monitoring : Tracks degradation products (e.g., bromobenzaldehyde or tetralone fragments) .

Comparative and Structural Analysis

Q. How does the (Z)-isomer’s bioactivity compare to the (E)-isomer?

Q. Why do crystal structures of analogous compounds show non-planar geometries?

- Conformational Distortion : The dihydronaphthalenone ring adopts a half-chair conformation, and substituents (e.g., Br, CF) create dihedral angles up to 69.5° with the benzylidene group .

- Intermolecular Interactions : C-H···O hydrogen bonds and π-stacking stabilize non-planar packing in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.